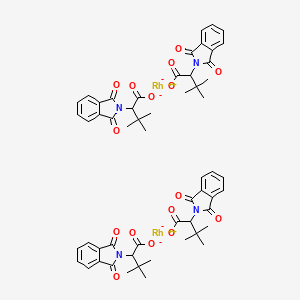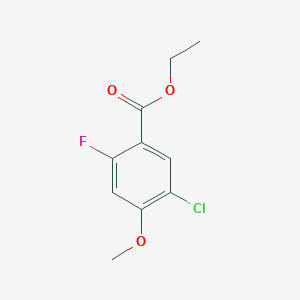![molecular formula C16H18F3NO3 B12498108 Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B12498108.png)
Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a cyclopentyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-(trifluoromethyl)aniline with a suitable carbamoylating agent under controlled conditions.
Cyclopentylation: The intermediate is then subjected to cyclopentylation using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification of the resulting compound with methyl chloroacetate in the presence of a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclopentyl moiety contributes to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but lacks the carbamoyl and cyclopentyl groups.
2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid: Contains an amino group instead of the carbamoyl group.
3-(trifluoromethyl)phenylacetic acid: Lacks the ester and carbamoyl groups.
Uniqueness
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is unique due to the combination of its trifluoromethyl, carbamoyl, and cyclopentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H18F3NO3 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC名 |
methyl 2-cyclopentyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C16H18F3NO3/c1-23-15(22)13(10-5-2-3-6-10)14(21)20-12-8-4-7-11(9-12)16(17,18)19/h4,7-10,13H,2-3,5-6H2,1H3,(H,20,21) |
InChIキー |
CUEAQSJGBVEBKG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1CCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498030.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12498035.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12498036.png)
![Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12498041.png)
![3-ethyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498047.png)
![Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12498077.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12498082.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12498088.png)
![N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12498114.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498122.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12498126.png)

